molecular formula C11H11N3O3 B8228219 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole

货号: B8228219
分子量: 233.22 g/mol
InChI 键: FKVVXBHSZYLFBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a methoxybenzyl group at the first position and a nitro group at the fourth position of the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-methoxybenzyl hydrazine with a suitable nitroalkene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

化学反应分析

Types of Reactions: 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-Aminobenzyl)-4-nitro-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 1-(4-Hydroxybenzyl)-4-nitro-1H-pyrazole.

科学研究应用

Medicinal Chemistry

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole has been investigated for its potential as a pharmacologically active agent. Pyrazole derivatives are known for their diverse biological activities, including:

  • Anti-inflammatory : Exhibiting properties that may reduce inflammation.
  • Analgesic : Potentially providing pain relief.
  • Antimicrobial : Effective against various bacterial and fungal strains .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. Specifically, this compound has shown promise in inhibiting the growth of several cancer cell types, including:

  • Breast Cancer : Demonstrated antiproliferative activity against MDA-MB-231 cells.
  • Colorectal Cancer : Exhibited effectiveness against HCT116 cell lines.
  • Liver Cancer : Shown to inhibit HepG2 cell growth .

The mechanism of action often involves the interaction with specific molecular targets, leading to apoptosis in cancer cells.

Biological Studies

The compound is utilized in biological studies to explore its effects on various biological pathways. This includes:

  • Investigating its interaction with cellular components.
  • Understanding its influence on lipid membranes due to enhanced lipophilicity from the methoxybenzyl group.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway is optimized to enhance yield and purity, allowing for the production of this compound for further research applications.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in different contexts:

Study ReferenceApplicationFindings
AntimicrobialExhibited significant antibacterial activity against E. coli and S. aureus.
AnticancerShowed promising results against multiple cancer cell lines with IC50 values indicating potent activity.
NeurocytotoxicityEvaluated for neurocytotoxicity inhibitory effects, demonstrating potential for treating neurodegenerative diseases.

作用机制

The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the methoxybenzyl group can enhance binding affinity to target proteins. The compound’s interaction with molecular targets can modulate signaling pathways, leading to therapeutic effects.

相似化合物的比较

    1-(4-Methoxybenzyl)-4-nitro-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.

    1-(4-Methoxybenzyl)-4-nitro-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.

    1-(4-Methoxybenzyl)-4-nitro-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity

生物活性

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it discusses relevant research findings and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_4O4_4
  • CAS Number : 15949219
  • IUPAC Name : this compound

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In a study by Tewari et al. (2014), various pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The compound showed promising results comparable to standard anti-inflammatory drugs such as indomethacin.

CompoundIC50 (μM)Reference
This compound25Tewari et al. (2014)
Indomethacin30Tewari et al. (2014)

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. A notable investigation by Burguete et al. (2018) tested several pyrazole derivatives against bacterial strains such as E. coli and S. aureus. The compound demonstrated effective inhibition against these pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
E. coli15Burguete et al. (2018)
S. aureus20Burguete et al. (2018)

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.
  • Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis and death.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole compounds in clinical settings:

  • Anti-inflammatory Effects : A clinical trial involving a cohort treated with a pyrazole derivative demonstrated a reduction in inflammation markers within two weeks of treatment.
  • Antimicrobial Efficacy : A study on patients with bacterial infections showed that those treated with pyrazole-based drugs had faster recovery rates compared to those receiving standard antibiotics.

属性

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-11-4-2-9(3-5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVVXBHSZYLFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Nitro-1H-pyrazole (1 g, 8.84 mmol) was dissolved in dimethylformamide (40 ml). Potassium carbonate (1.2 g, 8.68 mmol) and 1-(chloromethyl)-4-methoxybenzene (1.2 g, 8.96 mmol) were added and the mixture was heated with stirring at 80° C. for 3 h. Once at room temperature, the reaction mixture was poured onto water and extracted with ethyl acetate (x3). The organic phase was washed with water and brine, dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure to yield 2.27 g of the final compound as an oil. The product was used in the next synthetic step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-imidazole (2.75 g, 24.3 mmol), benzyl chloride (4.3 g, 26.8 mmol), potassium carbonate (4 g, 29.2 mmol), and acetonitrile (50 mL) was stirred for 2 h at rt, warmed to 55° C., stirred for 16 h, allowed to cool to rt, concentrated, diluted with water, and extracted with EtOAc. The organic extracts were washed with brine, dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel column chromatography (hexane/EtOAc, 4:1) to afford 5.6 g of the title compound. tR: 0.93 min (LC-MS 4); ESI-MS: 234.3 [M+H]+ (LC-MS 4); Rf=0.25 (hexane/EtOAc, 4:1).
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Nitro-1H-pyrazole (565 mg, 5 mmol) was stirred in acetonitrile (15 mL) with potassium carbonate (829 mg, 6 mmol) for 5 minutes and then 4-methoxybenzyl chloride (861 mg, 0.746 mL, 5.5 mmol) was added. The reaction was stirred at ambient temperature for 18 hours, and then partitioned between ethyl acetate and an aqueous 2M hydrochloric acid solution. The organic layer was separated and the aqueous was extracted with a further portion of ethyl acetate. The combined ethyl acetate layers were dried (Na2SO4) and concentrated in vacuo. The resultant crude product was purified by flash chromatography on SiO2 eluting with 20% ethyl acetate/hexane and then 50% ethyl acetate/dichloromethane to afford the desired title compound as an oil, 1.08 g, 93%.
Quantity
565 mg
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.746 mL
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。